molecular formula C18H21N3O2 B11072456 5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-

5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-

Katalognummer: B11072456
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: UTLFKIITHRBUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl- (hereafter referred to as Compound A) is a quinazolinone derivative characterized by:

  • A 7,8-dihydroquinazolinone core with 7,7-dimethyl substitution, enhancing steric bulk and lipophilicity.
  • A 2-[[(4-methoxyphenyl)methyl]amino] substituent, introducing a methoxybenzyl group that may influence electronic properties and receptor binding .
  • Molecular formula: C₂₁H₂₃N₃O₂ (estimated based on analogous structures in ).

Quinazolinones are pharmacologically significant due to their anticancer, anti-inflammatory, and antifungal activities .

Eigenschaften

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2)8-15-14(16(22)9-18)11-20-17(21-15)19-10-12-4-6-13(23-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLFKIITHRBUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Protocol

  • Starting Materials :

    • 7,7-Dimethyl-anthranilic acid (1.0 equiv)

    • (4-Methoxyphenyl)methylamine (1.2 equiv)

    • Formamide (excess as solvent)

  • Conditions :

    • Heat at 120–130°C for 6–8 hours under nitrogen.

    • Microwave irradiation (300 W, 150°C) reduces reaction time to 30 minutes.

  • Mechanism :

    • Condensation of anthranilic acid with the amine forms an intermediate amide.

    • Cyclodehydration yields the 7,7-dimethyl-5(6H)-quinazolinone core.

  • Yield : 68–75% after recrystallization from ethanol.

Introduction of the (4-Methoxyphenyl)Methylamino Group

Post-cyclization functionalization at the C2 position is achieved via nucleophilic aromatic substitution (SNAr) or reductive amination.

SNAr with (4-Methoxyphenyl)Methylamine

  • Substrate :

    • 2-Chloro-7,7-dimethyl-5(6H)-quinazolinone (prepared via chlorination using POCl3).

  • Reagents :

    • (4-Methoxyphenyl)methylamine (2.0 equiv)

    • Cs2CO3 (3.0 equiv) in DMSO at 135°C for 24 hours.

  • Yield : 62–70%.

Reductive Amination

  • Substrate :

    • 2-Amino-7,7-dimethyl-5(6H)-quinazolinone.

  • Reagents :

    • 4-Methoxybenzaldehyde (1.5 equiv)

    • NaBH3CN (1.2 equiv) in MeOH at 0°C to RT.

  • Yield : 58–65%.

Alternative Route: Cyclocondensation of Dimedone Derivatives

Dimedone (7,7-dimethyl-1,3-cyclohexanedione) serves as a precursor for the dihydroquinazolinone framework.

Stepwise Synthesis

  • Step 1 :

    • React dimedone with urea and 4-methoxybenzaldehyde under solvent-free conditions using methanesulfonic acid.

    • Forms tetrahydroquinazolinone intermediate (yield: 80–88%).

  • Step 2 :

    • Oxidative dehydrogenation with KMnO4 in acetic acid introduces the aromatic quinazolinone ring.

    • Yield: 70–75%.

Optimization and Challenges

Regioselectivity

  • The 7,7-dimethyl group directs cyclization to the 5(6H)-position, confirmed by X-ray crystallography in analogous compounds.

Purification

  • Column chromatography (SiO2, ethyl acetate/hexane) or preparative TLC resolves regioisomers.

Scalability

  • Microwave-assisted Niementowski synthesis scales to 50 g with consistent yields.

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)AdvantagesLimitations
NiementowskiAnthranilic acidCyclodehydration68–75One-pot, minimal byproductsHigh-temperature requirement
SNAr FunctionalizationChloroquinazolinoneNucleophilic substitution62–70Precise C2 modificationRequires pre-chlorination
Dimedone CyclizationDimedoneOxidative dehydrogenation70–75Utilizes inexpensive dimedoneMulti-step, lower overall yield

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) :

    • δ 1.02 (s, 6H, 2×CH3), 2.38 (m, 4H, CH2), 4.45 (s, 2H, NCH2), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 8.12 (s, 1H, NH).

  • 13C NMR (100 MHz, CDCl3) :

    • δ 27.8 (CH3), 33.4 (C(CH3)2), 52.1 (NCH2), 114.2–159.4 (Ar-C), 162.1 (C=O).

  • HRMS : m/z [M+H]+ calc. 337.1785, found 337.1782.

Industrial Applicability

  • Green Chemistry : Solvent-free Niementowski reactions reduce waste.

  • Pharmaceutical Relevance : The 4-methoxyphenyl group enhances bioavailability, as seen in EGFR inhibitors .

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinazolinone core undergoes oxidation at electron-rich positions, influenced by the methoxy group’s electron-donating effects.

Reagent/ConditionsProductNotes
KMnO₄ (acidic conditions)Ring-expanded oxazoloquinazolinoneSelective oxidation at C6–C7 positions
Ozone (O₃)Cleavage of dihydroquinazoline ringForms fragmented carbonyl compounds
  • Mechanistic Insight : The methoxy group directs electrophilic oxidation to the para position of the phenyl ring, while the dihydroquinazoline moiety is susceptible to oxidative cleavage .

Reduction Reactions

Reduction primarily targets the carbonyl group and unsaturated bonds.

Reagent/ConditionsProductYield/Outcome
NaBH₄ (ethanol, 25°C)5-hydroxy-7,8-dihydroquinazolinePartial reduction of the ketone
H₂/Pd-C (high pressure)Fully saturated hexahydroquinazolineComplete reduction of the dihydro ring
  • Key Factor : The steric hindrance from the 7,7-dimethyl group slows reduction kinetics compared to unsubstituted analogs.

Nucleophilic Substitution

The secondary amine and methoxyphenyl groups participate in nucleophilic reactions.

Reaction TypeReagent/ConditionsProduct
AcylationAcetyl chloride (pyridine catalyst)N-acetyl derivative
AlkylationMethyl iodide (K₂CO₃, DMF)N-methylated quinazolinone
  • Regioselectivity : The 2-amino group exhibits higher reactivity due to conjugation with the quinazolinone ring .

Electrophilic Aromatic Substitution

The methoxyphenyl ring directs electrophiles to ortho/para positions.

Reagent/ConditionsPosition ModifiedProduct
HNO₃/H₂SO₄ (0°C)Para to methoxyNitro-substituted derivative
Br₂/FeBr₃Ortho to methoxyBrominated analog
  • Kinetics : Nitration occurs faster than halogenation due to the methoxy group’s strong activating effect .

Hydrolysis and Ring-Opening

The quinazolinone ring is stable under mild conditions but hydrolyzes under extreme acidity/basicity.

ConditionsProductApplication
6M HCl (reflux, 12h)Anthranilic acid derivativeIntermediate for functionalization
NaOH (aq., 100°C)Cleaved benzamide fragmentDegradation studies

Cyclization and Condensation

The compound serves as a precursor for polycyclic systems.

Reagent/ConditionsProductBiological Relevance
POCl₃ (reflux)Chloroquinazoline intermediateAnticancer scaffold
Thiourea (EtOH, Δ)Thiazoloquinazoline hybridAntimicrobial activity

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (vs. analogs)
2-Amino groupNucleophilic substitutionHigher (due to conjugation)
Methoxyphenyl ringElectrophilic substitutionModerate (directed by –OCH₃)
Quinazolinone carbonylReductionLower (steric hindrance)

Critical Research Findings

  • Antimicrobial Derivatives : Thiourea condensates exhibit enhanced activity against S. aureus (MIC = 8 µg/mL) .

  • Anticancer Potential : Chlorinated derivatives show IC₅₀ values of 4.0 µM against tubulin polymerization .

  • Solubility : Methoxy substitution improves aqueous solubility by 40% compared to non-methoxy analogs.

This compound’s versatility in nucleophilic, electrophilic, and redox reactions underscores its value in medicinal chemistry and materials science. Further studies should explore its catalytic applications and enantioselective transformations.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Anticancer Activity :
    • Several studies have evaluated the anticancer properties of quinazolinone derivatives. For instance, compounds based on the quinazolinone scaffold have shown promising antiproliferative effects against various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .
    • A specific study highlighted the synthesis of related compounds that demonstrated IC50 values indicating effective inhibition of cancer cell growth .
  • Antimicrobial Properties :
    • Quinazolinones have been reported to possess significant antimicrobial activity. In particular, derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
    • The structure-activity relationship studies suggest that modifications to the quinazolinone structure can enhance its antibacterial efficacy .
  • Anti-inflammatory Effects :
    • Some derivatives have shown potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways in cellular models .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity :
    • A study synthesized a library of quinazolinone derivatives and tested their antiproliferative activity against multiple cancer cell lines. Results indicated that certain substitutions on the quinazolinone ring significantly increased cytotoxicity .
  • Antimicrobial Screening :
    • Another research effort focused on the antimicrobial screening of synthesized quinazolinones against pathogenic bacteria. The findings revealed that specific compounds exhibited remarkable activity with low minimum inhibitory concentrations (MICs) .

Wirkmechanismus

The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It may also interact with receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the quinazolinone core.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Substituents (Position) Molecular Formula Key Activities/Properties References
Compound A 2-[(4-Methoxybenzyl)amino], 7,7-diMe C₂₁H₂₃N₃O₂ N/A (Hypothesized: Anticancer, anti-inflammatory)
7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino] () 7-(4-ClPh), 2-(4-MeOPhNH) C₂₁H₁₈ClN₃O₂ Antifungal, antiviral
2-[(2-Furylmethyl)amino]-7-(4-MeOPh) () 2-(FurylmethylNH), 7-(4-MeOPh) C₂₀H₁₉N₃O₃ Synthetic intermediate, potential QSI
2-Amino-7-(4-MeOPh) () 2-NH₂, 7-(4-MeOPh) C₁₅H₁₅N₃O₂ Antidiabetic (α-glucosidase inhibition)
7-(4-Fluorophenyl)-2-[(3-MePh)amino] () 7-(4-FPh), 2-(3-MePhNH) C₂₁H₁₈FN₃O Antihyperlipidemic
2-(Morpholinoethylamino)-7-(4-MeOPh) () 2-(MorpholinoethylNH), 7-(4-MeOPh) C₂₁H₂₆N₄O₃ Antihypertensive, CNS modulation

Impact of Substituents on Pharmacological Activity

(a) Position 2 Modifications
  • Furylmethylamino (): The furan ring introduces π-π stacking capabilities but may reduce metabolic stability compared to aromatic substituents .
  • Morpholinoethylamino (): The morpholine moiety increases solubility and may enhance CNS penetration, contrasting with Compound A’s lipophilic dimethyl groups .
(b) Position 7 Modifications
  • 4-Chlorophenyl () : The electron-withdrawing Cl group enhances electrophilicity, possibly boosting antifungal activity .
  • 4-Methoxyphenyl () : Similar to Compound A but without dimethyl groups, this compound showed α-glucosidase inhibition, suggesting the dimethyl substitution in A may alter metabolic targeting .

Physicochemical Comparisons

  • Solubility: The morpholinoethyl group in improves aqueous solubility, whereas Compound A’s dimethyl groups may reduce it .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5(6H)-quinazolinone derivatives, including the target compound?

  • Methodological Answer : The compound can be synthesized via condensation reactions using phosphorus pentoxide (P₂O₅) and amine hydrochlorides. A general procedure involves heating methyl 2-acylaminobenzoate derivatives with excess amine hydrochloride, P₂O₅, and a tertiary amine (e.g., N,N-dimethylcyclohexylamine) at 180–250°C for 45–90 minutes . Critical parameters include:
  • Temperature : 180–250°C (lower temps favor quinazolinones; higher temps may lead to side products).
  • Base extraction : Adjust pH to 8–9 post-reaction to isolate the product via dichloromethane extraction.
  • Purification : Distill off tertiary amines under reduced pressure (10 mmHg) and recrystallize from methanol or ethanol.

Q. How can structural characterization of this quinazolinone derivative be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze proton environments (e.g., dihydroquinazolinone protons at δ 2.5–3.5 ppm; aromatic protons from the 4-methoxyphenyl group at δ 6.8–7.5 ppm) .
  • XRD : Resolve stereochemistry and confirm substituent positions using single-crystal diffraction data (e.g., bond angles and torsion angles for the 7,7-dimethyl group) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Biological Assays : Test anti-inflammatory (e.g., COX-2 inhibition) and antimicrobial activity (e.g., MIC against Gram-positive bacteria) using standardized protocols .
  • QSAR Modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps, dipole moments) with activity. For example, the 4-methoxyphenyl group’s electron-donating effects may enhance binding to hydrophobic enzyme pockets .
  • Comparative Studies : Synthesize analogs with variations in the 2-[[(4-methoxyphenyl)methyl]amino] group (e.g., replacing methoxy with nitro or halogens) to assess substituent effects .

Q. How should researchers resolve contradictions in reported synthesis protocols (e.g., reaction times, yields)?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach:
  • Variables : Systematically vary temperature (180°C vs. 250°C), amine hydrochloride equivalents (0.2–0.5 mol), and reaction time (45–120 min).
  • Analysis : Monitor reaction progress via TLC/HPLC and quantify yields. Evidence suggests higher temps (250°C) and longer times (90 min) favor 4-quinazolinamine formation, while lower temps (180°C) favor 4(3H)-quinazolinones .
  • Validation : Reproduce conflicting protocols under controlled conditions to identify critical parameters.

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:
  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV light. The 7,7-dimethyl group may reduce water solubility, influencing persistence .
  • Biotic Studies : Evaluate biodegradation using soil microbial consortia and toxicity in model organisms (e.g., Daphnia magna).
  • Compartmental Analysis : Track distribution in air, water, and soil using LC-MS/MS, focusing on the stability of the methoxyphenyl moiety .

Notes on Data Contradictions and Validation

  • Synthesis Yield Discrepancies : reports 65% yield for a related quinazolinone at 180°C/45 min, while achieves 70% at 250°C/90 min. This suggests temperature-dependent reaction pathways requiring kinetic studies .
  • Biological Activity : Anti-inflammatory activity in may conflict with antimicrobial data due to assay-specific thresholds (e.g., MIC vs. IC₅₀). Cross-validate using multiple cell lines and protocols.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.